molecular formula C12H18FN B13321228 4-fluoro-N-(3-methylpentan-2-yl)aniline

4-fluoro-N-(3-methylpentan-2-yl)aniline

Cat. No.: B13321228
M. Wt: 195.28 g/mol
InChI Key: VIGJSXVZPBZQDF-UHFFFAOYSA-N
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Description

Contextualizing the Academic Significance of Chiral Secondary Amines in Contemporary Organic Synthesis

Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules, with estimates suggesting that they are present in approximately 40-45% of small-molecule pharmaceuticals. researchgate.netnih.gov Their importance also extends to agrochemicals and fine chemicals. nih.gov Beyond their role as structural components, chiral secondary amines are pivotal as organocatalysts, enabling a wide range of asymmetric transformations. researchgate.net

The development of methods for the enantioselective synthesis of chiral amines has been a major focus of chemical research. nih.gov Techniques such as asymmetric hydrogenation, reductive amination, and hydroamination have seen significant advancements, driven by the design of novel chiral ligands and catalysts. nih.gov Organocatalysis, in particular, has emerged as a powerful tool, with chiral secondary amines capable of activating substrates through the formation of enamine or iminium ion intermediates. researchgate.net This has led to the development of highly stereoselective methods for carbon-carbon and carbon-heteroatom bond formation.

Overview of Research Trends in Fluorinated Aromatic Amines and Their Synthetic Utility

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In medicinal chemistry, the introduction of fluorine atoms is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Fluorinated aromatic amines, including fluoroanilines, are therefore valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Research in this area is focused on developing new and efficient methods for the synthesis of fluorinated anilines and for their subsequent functionalization. acs.org The presence of a fluorine atom on the aromatic ring can influence the reactivity of the aniline (B41778) nitrogen, as well as the aromatic ring itself, opening up unique avenues for chemical transformations. The electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, which can be a desirable feature in certain synthetic applications. quora.commasterorganicchemistry.com

Importance of Stereochemical Control in the Synthesis of N-Alkyl Anilines with Chiral Centers

The synthesis of N-alkyl anilines, particularly those with chiral alkyl groups, presents a significant challenge in controlling stereochemistry. Direct N-alkylation of anilines with alkyl halides is often complicated by over-alkylation and can be difficult to control stereoselectively, especially when the alkylating agent itself is chiral. nih.gov

Consequently, a variety of methods have been developed to achieve the stereoselective synthesis of chiral N-alkyl anilines. These include reductive amination of ketones, transition metal-catalyzed cross-coupling reactions, and enzymatic approaches. researchgate.netacs.org The ability to control the stereochemistry at the nitrogen-bound carbon is crucial, as the different stereoisomers of a chiral amine can exhibit vastly different biological activities. This underscores the importance of developing synthetic methods that can deliver these compounds with high enantiomeric and diastereomeric purity.

Due to the limited availability of specific research data for 4-fluoro-N-(3-methylpentan-2-yl)aniline, the following table presents representative data for the synthesis of a chiral secondary amine via asymmetric reductive amination, a common method for preparing such compounds.

Table 1: Representative Asymmetric Reductive Amination

EntryKetoneAmineCatalystReductantYield (%)ee (%)
1AcetophenoneBenzylamine[Ir(cod)Cl]₂ / (S)-f-binaphaneH₂9598
24'-MethoxyacetophenoneBenzylamine[Ir(cod)Cl]₂ / (S)-f-binaphaneH₂9697
3CyclohexanoneAnilineRuCl₂(PPh₃)₃ / (S,S)-Ts-DPENHCOOH/Et₃N9295

Note: The data in this table is illustrative of general methodologies for the synthesis of chiral secondary amines and does not represent a specific synthesis of this compound.

Similarly, the following table provides typical spectroscopic data for a related N-alkylaniline to illustrate the kind of characterization that would be expected for the title compound.

Table 2: Representative Spectroscopic Data for an N-Alkylaniline

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.15 (m, 2H), 6.70-6.65 (m, 3H), 3.65 (s, 1H, NH), 3.50-3.40 (m, 1H), 1.65-1.55 (m, 2H), 1.50-1.40 (m, 2H), 1.25 (d, J = 6.4 Hz, 3H), 0.90 (t, J = 7.2 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 147.5, 129.3, 117.1, 113.2, 51.5, 39.8, 29.5, 20.5, 14.1
MS (ESI)m/z 164.1434 [M+H]⁺

Note: The data in this table is for N-(pentan-2-yl)aniline and is provided for illustrative purposes. The actual data for this compound would differ due to the presence of the fluorine atom and the methyl group on the pentyl chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

4-fluoro-N-(3-methylpentan-2-yl)aniline

InChI

InChI=1S/C12H18FN/c1-4-9(2)10(3)14-12-7-5-11(13)6-8-12/h5-10,14H,4H2,1-3H3

InChI Key

VIGJSXVZPBZQDF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1=CC=C(C=C1)F

Origin of Product

United States

Advanced Synthetic Methodologies for N 3 Methylpentan 2 Yl 4 Fluoroaniline and Analogous Structures

Strategies for Carbon-Nitrogen Bond Formation in Secondary Anilines

The creation of the bond between the nitrogen atom of 4-fluoroaniline (B128567) and the secondary carbon of the 3-methylpentan-2-yl group is a key synthetic challenge. Several modern organic chemistry methods can be employed to achieve this transformation efficiently and selectively.

Development of Selective N-Alkylation Protocols for Primary Anilines

Direct N-alkylation of primary anilines like 4-fluoroaniline with a secondary alkyl halide such as 2-bromo-3-methylpentane (B3275241) presents a straightforward approach. However, a significant challenge in this method is preventing overalkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu

Recent advancements have focused on developing protocols that favor mono-alkylation. One effective strategy involves using cesium hydroxide (B78521) as a base, which has been shown to promote selective N-alkylation of primary amines with alkyl halides, yielding mainly secondary amines. google.com Another approach utilizes ionic liquids as the reaction medium, which can minimize over-alkylation and often allows for milder reaction conditions. psu.edu The choice of base and solvent system is critical to achieving high selectivity for the desired secondary aniline (B41778) product. For instance, a patent describes the oriented single-substituted N-alkylation of 4-fluoroaniline with isopropyl halides using a phase-transfer catalyst, a cocatalyst, and an acid-binding agent to produce 4-fluoro-N-isopropylaniline. google.com

Alkylating AgentBase/Catalyst SystemKey Advantage
Secondary Alkyl HalidesCesium HydroxideHigh selectivity for mono-alkylation. google.com
Alkyl Halides/TosylatesIonic LiquidsMinimized over-alkylation, milder conditions. psu.edu
Isopropyl HalidesPhase-Transfer CatalystOriented single substitution. google.com

Reductive Amination of Carbonyl Compounds with Fluoroanilines

Reductive amination is a powerful and widely used method for forming C-N bonds. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of N-(3-methylpentan-2-yl)-4-fluoroaniline, this would involve the reaction of 3-methyl-2-pentanone (B1360105) with 4-fluoroaniline.

The initial condensation to form the imine is typically acid- or base-catalyzed. The subsequent reduction can be achieved using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly effective for its mildness and broad functional group tolerance. ru.nl

Catalytic hydrogenation is another effective reduction method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. ru.nl A key advantage of reductive amination is its high chemoselectivity, as the pre-formed imine is more readily reduced than the starting carbonyl compound, thus minimizing side reactions.

Carbonyl CompoundAmineReducing AgentKey Features
3-Methyl-2-pentanone4-FluoroanilineNaBH(OAc)₃Mild conditions, broad functional group tolerance. ru.nl
3-Methyl-2-pentanone4-FluoroanilineCatalytic Hydrogenation (e.g., Pd/C, H₂)High efficiency, clean reaction. ru.nl

Transition Metal-Catalyzed Cross-Coupling Approaches for N-Aryl Secondary Amines

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl amines. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines. wikipedia.orgorganic-chemistry.org To synthesize N-(3-methylpentan-2-yl)-4-fluoroaniline, one could couple 1-bromo-4-fluorobenzene (B142099) with 3-methylpentan-2-amine (B1274118).

The success of the Buchwald-Hartwig amination hinges on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. nih.govresearchgate.net Bidentate phosphine ligands like BINAP and DPEPhos, as well as bulky, electron-rich monophosphine ligands like RuPhos and BrettPhos, have proven highly effective in promoting the coupling of a wide range of aryl halides with primary and secondary amines. wikipedia.orgnih.gov The reaction typically requires a base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to facilitate the catalytic cycle. libretexts.org This methodology is valued for its broad substrate scope and high functional group tolerance. nih.govresearchgate.net

Aryl HalideAmineCatalyst/Ligand SystemBase
1-Bromo-4-fluorobenzene3-Methylpentan-2-aminePd(OAc)₂ / RuPhosNaOtBu
1-Bromo-4-fluorobenzene3-Methylpentan-2-aminePd₂(dba)₃ / BrettPhosLHMDS

Enantioselective Synthesis of the 3-Methylpentan-2-yl Amine Moiety

The 3-methylpentan-2-yl group contains two chiral centers, making the enantioselective synthesis of the corresponding amine, 3-methylpentan-2-amine, a critical aspect for producing stereochemically pure final products.

Asymmetric Catalytic Methods for Chiral Secondary Alkyl Amines

Asymmetric catalysis offers the most direct and atom-economical route to chiral amines. One of the most powerful methods is the asymmetric reductive amination of ketones. researchgate.netresearchgate.net This involves the reduction of an imine, formed in situ from a ketone (3-methyl-2-pentanone) and an ammonia (B1221849) source, using a chiral catalyst. Iridium- and ruthenium-based catalysts, paired with chiral phosphine ligands, have shown exceptional performance in these transformations, delivering high yields and excellent enantioselectivities. researchgate.netnih.gov

Biocatalysis has also emerged as a valuable tool for synthesizing chiral amines. nih.govhims-biocat.eu Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases can catalyze the asymmetric synthesis of amines with high stereoselectivity under mild, environmentally benign conditions. mdpi.com For instance, a transaminase could be used to convert 3-methyl-2-pentanone directly into chiral 3-methylpentan-2-amine using an amine donor like isopropylamine.

MethodSubstrateCatalyst TypeKey Advantage
Asymmetric Reductive Amination3-Methyl-2-pentanoneChiral Iridium or Ruthenium ComplexesHigh enantioselectivity and yield. researchgate.netnih.gov
Biocatalysis3-Methyl-2-pentanoneImine Reductases, TransaminasesHigh stereoselectivity, mild conditions. mdpi.com

Chiral Auxiliary and Resolving Agent Applications in Amine Synthesis

Classical methods involving chiral auxiliaries and resolving agents remain relevant for the synthesis of enantiopure amines.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a chemical transformation in a stereoselective manner. wikipedia.org For amine synthesis, a prochiral imine can be derivatized with a chiral auxiliary. Subsequent nucleophilic addition to the C=N bond is then directed by the auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved to release the chiral amine. nih.gov Popular auxiliaries include those derived from amino alcohols, such as pseudoephedrine, and oxazolidinones. wikipedia.orgnih.gov

Resolution involves the separation of a racemic mixture of amines. This can be achieved by reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base.

Another resolution technique is kinetic resolution , where one enantiomer of a racemic amine reacts faster with a chiral reagent or catalyst than the other. ethz.ch This results in one enantiomer being consumed to form a product, leaving the unreacted starting material enriched in the other enantiomer. acs.orgresearchgate.net

TechniquePrincipleExample Reagent/Process
Chiral AuxiliaryTemporary incorporation of a chiral group to direct stereoselective bond formation. wikipedia.orgPseudoephedrine, Oxazolidinones. nih.gov
Classical ResolutionFormation and separation of diastereomeric salts.Tartaric acid, Mandelic acid.
Kinetic ResolutionDifferential reaction rate of enantiomers with a chiral catalyst or reagent. ethz.chEnantioselective acylation. acs.org

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of the key synthetic steps is paramount for optimizing reaction conditions and controlling selectivity.

The formation of the bond between the 4-fluoroaniline nitrogen and the 3-methylpentan-2-yl group is typically achieved through N-alkylation or reductive amination.

Reductive amination is a highly efficient one-pot procedure that involves the reaction of 4-fluoroaniline with 3-methylpentan-2-one. The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine (or an enamine tautomer). This intermediate is then reduced in situ to the final secondary amine.

The mechanism involves:

Nucleophilic Attack: The nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of 3-methylpentan-2-one.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine (hemiaminal).

Dehydration: Under mildly acidic conditions, the hydroxyl group is protonated and eliminated as water, leading to the formation of a resonance-stabilized iminium ion.

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride to the carbon of the iminium ion, yielding the final N-alkylated product.

Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing the side reaction of ketone reduction.

Direct N-alkylation with a suitable alkyl halide, such as 2-bromo-3-methylpentane, is another possibility. However, this approach is often plagued by issues of over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. The reaction proceeds via a standard SN2 mechanism, where the nucleophilic aniline attacks the electrophilic carbon of the alkyl halide.

The N-(3-methylpentan-2-yl) moiety contains a stereocenter. Achieving stereoselectivity in the formation of this chiral amine is a significant synthetic challenge. In the context of reductive amination, the use of a prochiral ketone (3-methylpentan-2-one) and an achiral amine (4-fluoroaniline) will result in a racemic mixture of the product unless a chiral reducing agent or a chiral catalyst is employed.

Asymmetric reductive amination can be achieved through several strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to the aniline or the ketone can direct the hydride attack from one face of the imine intermediate.

Chiral Catalysts: Transition metal catalysts with chiral ligands (e.g., iridium or rhodium complexes) can catalyze the asymmetric hydrogenation of the imine intermediate.

Enzyme Catalysis: Reductive aminases (RedAms) are enzymes that can catalyze the stereoselective amination of ketones with high enantiomeric excess. These biocatalysts offer an environmentally benign and highly selective alternative to chemical methods.

The stereochemical outcome is determined in the reduction step. The transition state of the hydride delivery to the C=N double bond dictates the final stereochemistry. Steric hindrance from the substituents on the imine and the chiral director (catalyst or auxiliary) forces the hydride to attack from the less hindered face, leading to the preferential formation of one enantiomer.

The mechanisms of regioselective fluorination are crucial for ensuring the desired 4-fluoro substitution.

SNA r Mechanism: As previously mentioned, the stepwise addition-elimination mechanism is well-established for activated substrates. The rate-determining step is typically the initial nucleophilic attack of the fluoride (B91410) ion to form the Meisenheimer complex. The stability of this intermediate, which is enhanced by electron-withdrawing groups at the ortho and para positions, is key to the reaction's success. For less activated systems, a concerted (CSNAr) mechanism, where bond formation and bond breaking occur simultaneously, may be operative, avoiding the high-energy Meisenheimer intermediate. acs.org

Deaminative Fluorination Mechanism: In modern deaminative fluorinations, the mechanism can vary with the reagents used. In copper-mediated reactions, the process is thought to involve single-electron transfer (SET) from Cu(I) to the diazonium salt, generating an aryl radical and Cu(II). This aryl radical can then abstract a fluorine atom from a Cu(II)-fluoride complex to form the aryl fluoride and regenerate the Cu(I) catalyst. This radical mechanism accounts for the broad substrate scope of these reactions.

Theoretical studies on electrophilic fluorination with reagents like Selectfluor® suggest that a single-electron transfer (SET) mechanism is often preferred over a direct SN2-type attack. nih.gov An electron is transferred from the electron-rich aniline ring to the fluorinating agent, forming a radical cation and a radical. Subsequent collapse of this pair leads to the fluorinated product.

Advanced Spectroscopic and Analytical Characterization for Structural Integrity and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural analysis of 4-fluoro-N-(3-methylpentan-2-yl)aniline in solution. By analyzing various nuclei (¹H, ¹³C, ¹⁵N, ¹⁹F), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the 4-fluoroaniline (B128567) moiety, the aromatic protons typically exhibit a characteristic AA'BB' splitting pattern due to the fluorine at the C4 position. The protons ortho to the fluorine (H2/H6) and those meta (H3/H5) are chemically equivalent but magnetically non-equivalent. The N-H proton will appear as a single peak, the chemical shift of which can be concentration-dependent. The aliphatic 3-methylpentan-2-yl group presents a more complex region with multiple signals corresponding to the methine, methylene, and methyl protons, with chemical shifts and multiplicities determined by their neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The 4-fluorophenyl group will show four distinct signals. The carbon atom bonded to the fluorine (C4) will exhibit a large one-bond coupling constant (¹JCF), a key diagnostic feature. The N-substituted carbon (C1) and the other aromatic carbons (C2/C6 and C3/C5) will also show smaller couplings to the fluorine atom. The five distinct carbons of the 3-methylpentan-2-yl side chain will appear in the aliphatic region of the spectrum.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom. A single resonance would be expected for the secondary amine nitrogen. Its chemical shift would be influenced by the N-alkylation and the electronic effects of the para-fluoro substituent on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Correlations
1C-~143-145 (d, ⁴JCF ≈ 2-3 Hz)HMBC to H2/H6, N-H, H2'
2, 6CH~6.5-6.7 (m)~114-116 (d, ³JCF ≈ 7-9 Hz)COSY with H3/H5; HMBC to C4, C1
3, 5CH~6.8-7.0 (m)~115-117 (d, ²JCF ≈ 21-23 Hz)COSY with H2/H6; HMBC to C1, C4
4C-F-~155-158 (d, ¹JCF ≈ 235-245 Hz)HMBC to H3/H5
-N-H~3.5-4.5 (br s)-HMBC to C1, C2'
2'CH~3.4-3.6 (m)~55-60COSY with H3', 1'-CH₃; HMBC to C1
3'CH~1.6-1.8 (m)~35-40COSY with H2', H4', 3'-CH₃
4'CH₂~1.2-1.4 (m)~25-30COSY with H3', H5'
5'CH₃~0.8-1.0 (t)~10-15COSY with H4'
1' (on C2')CH₃~1.1-1.3 (d)~18-22COSY with H2'
6' (on C3')CH₃~0.8-1.0 (d)~15-20COSY with H3'

Note: Predicted values are based on data for 4-fluoroaniline and related N-alkylanilines. 'd' indicates a doublet and refers to C-F coupling. 'm' is multiplet, 't' is triplet, 'br s' is broad singlet.

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds. nih.govcymitquimica.com For this compound, the ¹⁹F NMR spectrum would display a single resonance corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal is highly sensitive to the electronic environment, making it a valuable probe for analyzing molecular interactions and purity. bldpharm.com In the context of stereochemistry, the 3-methylpentan-2-yl group contains two chiral centers, leading to the existence of diastereomers and enantiomers. While standard ¹⁹F NMR would not distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce separate ¹⁹F signals for each enantiomer, allowing for the determination of enantiomeric excess.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be used to trace the connectivity within the 3-methylpentan-2-yl side chain, for instance, by showing correlations between the proton at C2' and the protons at C3' and the C2'-methyl group. bldpharm.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C correlation). It is crucial for connecting different parts of the molecule. For example, an HMBC experiment would show a correlation between the N-H proton and the aromatic carbon C1, as well as the aliphatic carbon C2', definitively confirming the site of N-alkylation.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₂H₁₈FN), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass (195.1423).

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable for N-alkylanilines. The most characteristic fragmentation is the α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. For this molecule, the predominant α-cleavage would involve the loss of a propyl radical, leading to a stable, resonance-delocalized cation. Other significant fragmentation pathways would include the loss of other alkyl fragments from the side chain.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
195[C₁₂H₁₈FN]⁺Molecular Ion (M⁺)
152[M - C₃H₇]⁺α-cleavage, loss of propyl radical
138[M - C₄H₉]⁺Cleavage of the C2'-C3' bond, loss of a butyl radical
124[C₇H₇FN]⁺Cleavage with hydrogen rearrangement
111[C₆H₆FN]⁺Cleavage of the N-C(alkyl) bond, forming 4-fluoroaniline radical cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule. The spectra would show characteristic absorption or scattering bands corresponding to specific bond vibrations.

N-H Stretch: A sharp, medium-intensity band around 3400-3300 cm⁻¹ is characteristic of a secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1350-1250 cm⁻¹ range.

C-F Stretch: A strong, characteristic band for the C-F bond stretch is expected in the 1250-1150 cm⁻¹ region. chemicalbook.com

While many signals overlap, the combination of these bands provides a unique fingerprint for the molecule, confirming the presence of the key functional groups. chemicalbook.com

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Purity Determination: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the chemical purity of a sample. A single, sharp peak in the chromatogram under various conditions would indicate a high degree of purity.

Enantiomeric Excess Determination: The 3-methylpentan-2-yl substituent has two chiral centers (at C2' and C3'), meaning the molecule can exist as four stereoisomers (two pairs of enantiomers). To separate and quantify these stereoisomers, chiral chromatography is required. This is typically achieved using HPLC with a chiral stationary phase (CSP). The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers, which allows for the accurate determination of enantiomeric excess (ee) or diastereomeric ratio (dr).

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the identification and quantification of "this compound." These methods offer high sensitivity and selectivity, enabling the separation of the compound from a complex matrix and its subsequent structural characterization based on its mass-to-charge ratio (m/z) and fragmentation pattern.

In a typical GC-MS analysis, the volatile "this compound" is separated on a capillary column, with the retention time being a key identifier. Following separation, the compound is ionized, commonly through electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

Predicted GC-MS Fragmentation Data for this compound

Fragment IonProposed Structurem/z (Predicted)Relative Abundance
[M]+•Molecular Ion195Moderate
[M-CH3]+Loss of a methyl group180Low
[M-C2H5]+Loss of an ethyl group166High
[M-C3H7]+Loss of a propyl group152Moderate
[C6H5FNHCH(CH3)]+Cleavage at the C-C bond of the pentyl group138High
[C6H5FNH2]+•4-fluoroaniline radical cation111Moderate

This data is predicted based on common fragmentation patterns of N-alkylanilines and has not been experimentally verified for this specific compound.

LC-MS is a complementary technique, particularly suitable for less volatile or thermally labile compounds. In LC-MS, the separation is achieved using high-performance liquid chromatography, followed by ionization, often using softer techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically result in a prominent protonated molecule [M+H]+, providing clear molecular weight information.

Typical LC-MS Parameters for the Analysis of N-Alkylated Fluoroanilines

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Ion [M+H]+ at m/z 196

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

"this compound" possesses two chiral centers, giving rise to four possible stereoisomers. The separation and quantification of these enantiomers are crucial for understanding their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the enantiomeric purity of such compounds.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The choice of the CSP is critical and is often based on the functional groups present in the analyte. For an amine like "this compound," polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective.

The enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other, can be calculated from the peak areas of the separated enantiomers in the chromatogram.

Illustrative Chiral HPLC Method Parameters for Separation of N-Alkylaniline Enantiomers

ParameterValue
Chiral Stationary Phase Immobilized Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Isopropanol (90:10, v/v) with 0.1% diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Outcome Baseline separation of the enantiomeric pairs

These parameters represent a typical starting point for method development for the chiral separation of a compound with the structure of "this compound."

Chemical Reactivity, Functionalization, and Derivatization Studies

Reactions at the Secondary Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a primary site for nucleophilic reactions, allowing for a variety of functionalization strategies.

The secondary amine of 4-fluoro-N-(3-methylpentan-2-yl)aniline can be readily functionalized through reactions such as acylation and sulfonylation.

N-Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative, N-(4-fluorophenyl)-N-(3-methylpentan-2-yl)acetamide. This transformation is significant as it converts the basic amine into a neutral amide, which can alter the compound's chemical and biological properties. The general conditions for N-acetylation of anilines often involve a base like potassium carbonate in a solvent such as DMF.

N-Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, like p-toluenesulfonyl chloride, in the presence of a base. This yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds. The sulfonylation of anilines can be carried out under various conditions, including using atomized sodium in a mixture of ethanol (B145695) and THF under sonic conditions, which has been shown to be a rapid and efficient method.

These N-functionalization reactions are summarized in the table below.

ReactionReagentProduct
N-AcylationAcetyl chlorideN-(4-fluorophenyl)-N-(3-methylpentan-2-yl)acetamide
N-Sulfonylationp-Toluenesulfonyl chloride4-fluoro-N-(3-methylpentan-2-yl)-N-(tosyl)aniline

The chiral nature of the 3-methylpentan-2-yl group in this compound makes it a potential precursor for chiral ligands and organocatalysts. Chiral amines are fundamental in asymmetric synthesis, where they can be used to induce stereoselectivity in chemical reactions.

The nitrogen atom can coordinate to metal centers, making the molecule a candidate for a chiral ligand in transition-metal catalysis. Furthermore, derivatives of this amine could be employed in organocatalysis, for instance, in asymmetric conjugate additions. The development of chiral amines as organocatalysts has been a significant area of research, with applications in forming stereoselective carbon-carbon and carbon-heteroatom bonds.

Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The fluorinated phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the fluorine atom and the N-alkylamino group.

The N-alkylamino group is a powerful activating group and an ortho-, para-director due to the resonance donation of the nitrogen's lone pair into the aromatic ring. wikipedia.orgorganicchemistrytutor.com The fluorine atom, while being electronegative and deactivating through the inductive effect, is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. wikipedia.org

When both an activating ortho-, para-director and a deactivating ortho-, para-director are present, the activating group typically controls the position of substitution. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the positions ortho to the N-alkylamino group (positions 3 and 5).

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 3- or 5-position.

Halogenation: Reaction with bromine in the presence of a Lewis acid would result in bromination at the positions ortho to the amino group.

Friedel-Crafts Acylation/Alkylation: These reactions would introduce an acyl or alkyl group, respectively, at the same ortho positions.

The expected major products of these reactions are detailed in the following table.

ReactionReagentExpected Major Product(s)
NitrationHNO₃, H₂SO₄4-fluoro-N-(3-methylpentan-2-yl)-3-nitroaniline
BrominationBr₂, FeBr₃3-bromo-4-fluoro-N-(3-methylpentan-2-yl)aniline
AcylationCH₃COCl, AlCl₃1-(5-amino-2-fluorophenyl)-N-(3-methylpentan-2-yl)ethan-1-one

Transformations Involving the Chiral Alkyl Side Chain

The chiral 3-methylpentan-2-yl side chain is generally less reactive than the aromatic ring or the amine nitrogen. However, under certain conditions, reactions can occur at this part of the molecule.

Reactions involving the alkyl side chain of benzene (B151609) derivatives, often referred to as side-chain reactions, typically occur at the benzylic position due to the resonance stabilization of intermediates. libretexts.orglumenlearning.com In the case of this compound, there is no benzylic carbon directly attached to the ring. The reactivity of the N-alkyl chain would be more akin to that of a typical alkane, making it relatively inert to many transformations under standard conditions.

However, radical reactions, such as free-radical halogenation, could potentially occur, though selectivity might be an issue. It is also conceivable that specific enzymatic or microbial transformations could modify the alkyl chain. N-dealkylation of amines is a known chemical process and can be a route to modify the substitution at the nitrogen. nih.gov

Cyclization Reactions and Heterocycle Formation Utilizing the Compound

Substituted anilines are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles. This compound can serve as a building block for constructing fused ring systems like quinolines and indoles.

Quinoline Synthesis: Quinolines can be synthesized through various methods involving anilines. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for preparing substituted quinolines. nih.govnih.gov If this compound were reacted with a suitable alkyne to form an N-(2-alkynyl)aniline intermediate, subsequent cyclization could yield a substituted quinoline. Classic methods like the Skraup, Doebner-von Miller, or Combes syntheses, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors, could also be adapted. iipseries.org

Indole (B1671886) Synthesis: Indole synthesis can also be achieved from aniline (B41778) derivatives. Palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines is one such method. organic-chemistry.org This would require initial modification of the aniline at the ortho position to introduce an alkynyl group. Other strategies for indole synthesis from anilines often involve multi-step sequences. mdpi.comorganic-chemistry.org

The general approach for these cyclizations would involve an initial reaction to introduce a suitable functional group ortho to the amine, followed by an intramolecular cyclization to form the new heterocyclic ring.

Broader Academic Impact and Future Research Directions

Contributions to the Understanding of Fluorine Effects in Amine Chemistry

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org The presence of a fluorine atom at the para-position of the aniline (B41778) ring in 4-fluoro-N-(3-methylpentan-2-yl)aniline offers a valuable model for studying these effects in the context of amine chemistry.

The high electronegativity of fluorine impacts the electron density of the entire molecule. nih.gov This has several key consequences:

Basicity Modification : The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby decreasing the basicity (pKa) of the amine compared to its non-fluorinated analog. nih.gov This modulation of basicity is a critical parameter in catalysis and in tuning the physiological properties of drug candidates.

Noncovalent Interactions : Fluorine can participate in noncovalent interactions, such as hydrogen and halogen bonds, which are crucial in molecular recognition and self-assembly. researchgate.net Studies on similar 4-halogenated anilines show that fluorine substituents can act as competitive hydrogen bond acceptors. researchgate.net This ability influences intermolecular interactions, which can affect crystal packing, solubility, and binding affinity to biological targets.

Metabolic Stability : The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. nih.gov Research into compounds like this compound provides insight into how strategic fluorination can improve the pharmacokinetic profiles of more complex molecules.

Structural Influence : The substitution of a hydrogen atom with fluorine can lead to distinct structural arrangements in larger assemblies. For instance, in polymerization studies, the presence of fluorine on an aniline ring has been shown to result in a more linear polymer structure, highlighting its influence on macromolecular conformation. researchgate.net

Key Effects of Fluorine Substitution in Amine Chemistry

PropertyEffect of Fluorine AtomScientific Implication
Basicity (pKa)Decreases due to inductive electron withdrawal. nih.govAllows for fine-tuning of reactivity and physiological pH behavior.
Dipole MomentAlters the overall molecular dipole moment. nih.govInfluences solubility, crystal packing, and receptor binding interactions.
Bond StrengthThe C-F bond is exceptionally strong. nih.govEnhances metabolic stability by preventing C-H oxidation at that position.
Intermolecular ForcesCan act as a hydrogen bond acceptor. researchgate.netContributes to specific molecular recognition and self-assembly phenomena.

Methodological Advancements in Asymmetric Synthesis and Chiral Recognition

Chiral amines are of paramount importance in chemistry, serving as resolving agents, chiral auxiliaries, and essential components of many pharmaceuticals. sigmaaldrich.comnih.gov The N-(3-methylpentan-2-yl) group in this compound is chiral, making the compound a valuable tool for advancing methodologies in asymmetric synthesis and chiral recognition.

The study of how molecules recognize and interact with their non-superimposable mirror images is fundamental to stereochemistry. acs.orgbohrium.com Chiral amines are central to this field, often relying on the formation of transient diastereomeric complexes stabilized by noncovalent interactions. acs.org A better understanding of the interactions involved in chiral recognition helps in the development of new methods for asymmetric synthesis and the chromatographic resolution of enantiomers. acs.org

The structure of this compound is well-suited for these applications:

Chiral Resolving Agent : It can be used to separate racemic mixtures of chiral acids. The amine reacts with the acid to form diastereomeric ammonium (B1175870) salts, which can often be separated by crystallization or chromatography due to their different physical properties.

Chiral Auxiliary : The chiral fragment can be temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one enantiomer in excess. After the reaction, the auxiliary can be cleaved and recovered.

Probing Enantiomeric Purity : Chiral molecules can exhibit self-recognition properties, which can be observed using techniques like NMR spectroscopy. acs.orgbohrium.com This phenomenon can be harnessed to develop methods for the direct determination of enantiomeric purity without the need for an external chiral selector. acs.org

The development of efficient synthetic routes to enantiomerically pure chiral amines has been a major focus of modern chemistry, with transition metal-catalyzed asymmetric hydrogenation being a particularly powerful method. nih.govacs.org

Development of Novel Catalytic Systems and Reagents Inspired by the Compound's Structure

The structural features of this compound—a chiral, secondary amine with defined steric and electronic properties—can inspire the design of new catalysts and reagents. Chiral amines have a rich history as catalysts, particularly in the expanding field of organocatalysis. psu.edu

Key structural elements of this compound and their relevance to catalyst design include:

Chiral Scaffold : The chiral backbone is the most critical feature for inducing enantioselectivity in a reaction. The specific stereochemistry and steric bulk of the 3-methylpentan-2-yl group can create a well-defined chiral environment around a catalytic center.

Amine Functionality : The secondary amine can act as a Lewis base or be transformed into other functional groups to serve as part of a bifunctional catalyst. scu.edu.cn For example, it can be part of a ligand that coordinates to a metal center, influencing the metal's catalytic activity and stereoselectivity. acs.org

Fluoroaromatic Group : The 4-fluorophenyl group modulates the electronic properties of the amine. This can be used to fine-tune the reactivity and selectivity of a catalyst. The aromatic ring also provides a rigid platform that can be further functionalized.

The development of new small-molecule chiral catalysts is a significant endeavor in asymmetric catalysis. scu.edu.cn By systematically modifying the components of a molecule like this compound (e.g., changing the alkyl group, the position of the fluorine, or adding other substituents), libraries of new ligands and organocatalysts can be generated and screened for novel reactivity.

Structural Features and Potential Catalytic Applications

Structural FeaturePropertyPotential Role in Catalysis
Chiral Alkyl GroupProvides a specific 3D spatial arrangement.Acts as the source of chirality transfer in asymmetric catalysis.
Secondary AmineActs as a Lewis base; can be derivatized. scu.edu.cnCan serve as a binding site for substrates or as a ligand for metal catalysts.
Fluorinated Phenyl RingElectron-withdrawing; rigid scaffold. nih.govTunes the electronic properties of the catalytic center; provides a platform for further functionalization.

Potential as a Modular Building Block for Complex Architectures in Chemical Research

Substituted anilines are fundamental building blocks used in the synthesis of a vast range of products, including pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes. researchgate.netresearchgate.net The strategic value of this compound lies in its nature as a modular building block that combines several desirable features into a single, readily accessible scaffold.

This compound serves as a precursor for more complex molecules by allowing for the introduction of its constituent parts in a controlled manner:

The Aniline Core : Provides a reactive handle for a variety of chemical transformations, most notably C-N bond-forming reactions.

The Fluorine Atom : Acts as a "functional group handle" for certain reactions and, more importantly, imparts the beneficial properties of fluorine (discussed in section 6.1) to the final product. nbinno.com The use of fluorinated building blocks is a dominant strategy in modern drug discovery. nih.gov

The Chiral N-Alkyl Group : Introduces stereochemistry early in a synthetic sequence, which is often more efficient than establishing it at a later stage.

In medicinal chemistry, modifying aniline scaffolds is a key strategy for optimizing the pharmacological properties of drug candidates, such as bioavailability, solubility, and receptor selectivity. cresset-group.com By starting with a building block like this compound, chemists can efficiently construct complex target molecules that already contain a chiral center and a fluorine atom, accelerating the drug discovery process.

Table of Mentioned Compounds

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-(3-methylpentan-2-yl)aniline, and how can reaction conditions be tailored to improve yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-fluoroaniline with 3-methylpentan-2-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Yield optimization requires adjusting stoichiometry (1:1.2 molar ratio of amine to alkyl halide) and solvent polarity (DMF > THF) .
  • Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 7:3) and purify via column chromatography (silica gel, gradient elution). Typical yields range from 45–65%, with impurities including unreacted starting materials and by-products from over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, N-alkyl protons at δ 1.0–1.5 ppm) and fluorine coupling (³J₃-F ~8 Hz) .
  • FT-IR : Identify N-H stretching (~3400 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 210) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Store at 25°C, 40°C, and 60°C for 30 days. Monitor degradation via HPLC; degradation products include oxidized amines (e.g., nitro derivatives) at >40°C .
  • Light Sensitivity : UV/Vis exposure (254 nm) for 48 hours; fluorine substitution enhances photostability compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated aniline derivatives?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., enzyme inhibition assays vs. cell-based models) to identify assay-specific biases. For example, discrepancies in kinase inhibition may arise from varying ATP concentrations .
  • Structural Analogues : Synthesize and test derivatives (e.g., varying alkyl chain length or fluorine position) to isolate structure-activity relationships (SAR). For instance, 3-methylpentan-2-yl groups enhance lipophilicity (logP ~3.2) compared to shorter chains .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodology :

  • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) and nucleophilic sites (e.g., aromatic ring para to fluorine) .
  • MD Simulations : Simulate solvent interactions (e.g., in DMSO) to predict solubility barriers; correlate with experimental logD values (measured ~2.8) .

Q. What experimental designs mitigate challenges in detecting low-abundance metabolites during pharmacokinetic studies?

  • Methodology :

  • LC-MS/MS with Isotopic Labeling : Use deuterated internal standards (e.g., d₅-4-fluoroaniline) to enhance sensitivity. Detect hydroxylated metabolites (e.g., m/z 226) with MRM transitions .
  • Microsomal Incubations : Optimize incubation time (30–60 mins) and NADPH concentration (1 mM) to capture Phase I metabolites .

Q. How do steric and electronic effects of the 3-methylpentan-2-yl group influence regioselectivity in cross-coupling reactions?

  • Methodology :

  • Buchwald-Hartwig Amination : Compare coupling efficiency with Pd(OAc)₂/XPhos catalyst. Bulky substituents reduce yields (e.g., 50% vs. 75% for less hindered analogues) due to hindered oxidative addition .
  • Control Experiments : Replace 3-methylpentan-2-yl with linear alkyl chains to isolate steric effects (ΔΔG‡ ~2.3 kcal/mol) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?

  • Resolution :

  • Solvent Polarity : The compound’s logP (experimental ~3.2) predicts preferential solubility in DCM or THF. Discrepancies arise from pH-dependent ionization in aqueous buffers (e.g., pH 7.4 PBS vs. pH 2 HCl) .
  • Impurity Interference : Residual alkyl halides or salts from synthesis can artificially inflate aqueous solubility measurements. Purify via recrystallization (hexane/EtOAc) before testing .

Tables for Key Data

Property Value Method Reference
Melting Point45–48°CDSC
logP3.2 ± 0.1Shake-flask (octanol/water)
¹³C NMR (CDCl₃)δ 155.1 (C-F), 115.4 (C-NHR)125 MHz
HPLC Purity>95%C18, 220 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.